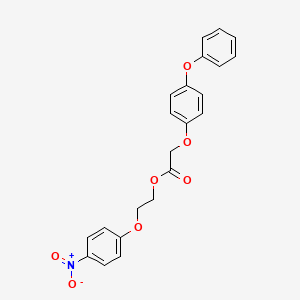
2-(4-Nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NPEPPS, and it is a derivative of phenoxyacetic acid.
Mécanisme D'action
The mechanism of action of NPEPPS is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also affect the expression of certain genes that are involved in cancer progression.
Biochemical and Physiological Effects:
NPEPPS has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NPEPPS is its versatility. It can be used in a range of applications, from drug development to materials science. It is also relatively easy to synthesize, which makes it accessible to researchers.
However, there are also some limitations to the use of NPEPPS in lab experiments. One of the main limitations is its toxicity. It has been shown to be toxic to some cell lines at high concentrations. It is also relatively expensive compared to other compounds that are used in research.
Orientations Futures
There are many potential future directions for research on NPEPPS. One area of interest is in the development of new drugs for the treatment of cancer. Researchers are exploring the use of NPEPPS in combination with other drugs to enhance their efficacy.
Another area of interest is in the development of new materials. Researchers are exploring the use of NPEPPS as a building block for the synthesis of new polymers and other materials with unique properties.
In conclusion, NPEPPS is a versatile and promising compound that has potential applications in various fields. Its anti-cancer properties, anti-inflammatory and antioxidant effects, and potential use in materials science make it an interesting compound for further research.
Méthodes De Synthèse
The synthesis of NPEPPS involves the reaction between 2-(4-nitrophenoxy)ethanol and 2-(4-phenoxyphenoxy)acetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of NPEPPS is typically around 60-70%.
Applications De Recherche Scientifique
NPEPPS has been extensively studied for its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of cancer. NPEPPS has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs.
Another area of research is in the development of new materials. NPEPPS has been used as a building block for the synthesis of polymers and other materials. These materials have potential applications in areas such as electronics, coatings, and adhesives.
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)ethyl 2-(4-phenoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c24-22(28-15-14-27-18-8-6-17(7-9-18)23(25)26)16-29-19-10-12-21(13-11-19)30-20-4-2-1-3-5-20/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKNONACPLXAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

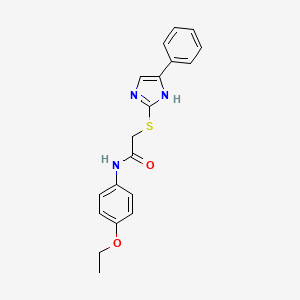
![5-Bromo-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2790814.png)
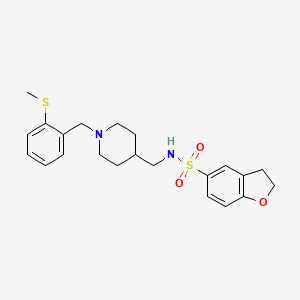
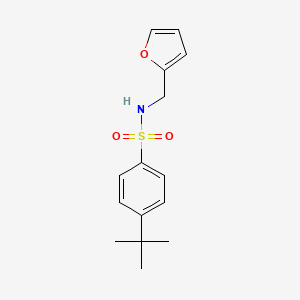
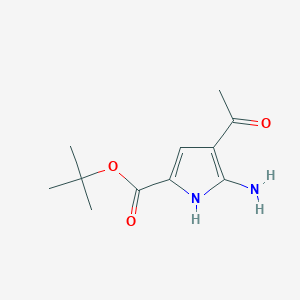
![N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2790820.png)
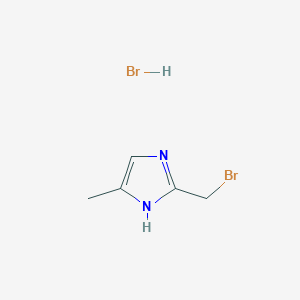

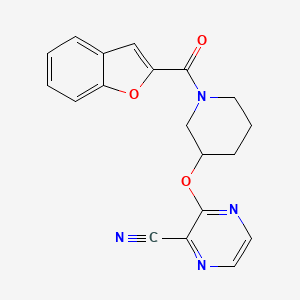
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2790824.png)
![3-[1-(1H-indol-3-yl)ethenyl]-1H-indole](/img/structure/B2790827.png)
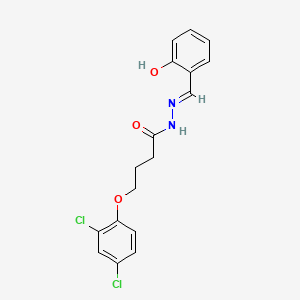
![2-{4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octan-7-yl}acetic acid](/img/structure/B2790831.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2790835.png)